5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole
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Overview
Description
5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a phenylsulfonyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a phenylsulfonyl chloride and a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-4-(phenylsulfonyl)thiazole: Lacks the chloro group.
5-Chloro-2-phenyl-4-(phenylsulfonyl)thiazole: Lacks the methoxyphenyl group.
5-Chloro-2-(4-methoxyphenyl)thiazole: Lacks the phenylsulfonyl group.
Uniqueness
5-Chloro-2-(4-methoxyphenyl)-4-(phenylsulfonyl)thiazole is unique due to the combination of the chloro, methoxyphenyl, and phenylsulfonyl groups attached to the thiazole ring
Properties
Molecular Formula |
C16H12ClNO3S2 |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-2-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H12ClNO3S2/c1-21-12-9-7-11(8-10-12)15-18-16(14(17)22-15)23(19,20)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
ZEBWSRPITBAWKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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